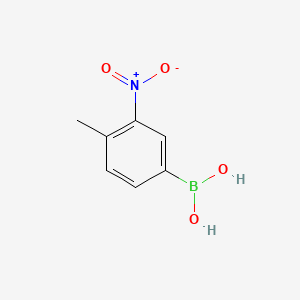
3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid" is a structurally complex molecule that is likely to exhibit a range of biological activities due to the presence of the indazole and benzenecarboxylic acid moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the target molecule.
Synthesis Analysis
The synthesis of related indazole derivatives has been described, such as the series of halogenated 1-benzylindazole-3-carboxylic acids, which were studied for their antispermatogenic activity . These syntheses typically involve multi-step reactions including halogenation, esterification, and functional group transformations. The synthesis of the target compound would likely follow a similar pathway, involving the construction of the indazole core followed by functionalization to introduce the benzenecarboxylic acid group.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been determined using X-ray diffraction and quantum chemical calculations . These studies reveal that the conformation of the molecules in the solid state can be influenced by intermolecular interactions such as hydrogen bonding. The target compound's structure would also be expected to show a preferred conformation in the solid state, potentially influenced by similar interactions.
Chemical Reactions Analysis
Chemical reactions involving related compounds have been explored, such as the alkylation and nitration of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid . The target compound could undergo similar reactions, with its reactivity influenced by the electron-withdrawing carboxylic acid group and the electron-donating properties of the indazole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic techniques, including vibrational spectroscopy and NMR . These studies provide information on the stability of different conformers, vibrational frequencies, and the impact of substituents on the electronic properties of the molecules. The target compound's properties would likely be characterized using similar methods, providing insights into its stability, reactivity, and potential biological activity.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Synthesis and Structural Properties : This compound and its derivatives have been synthesized and analyzed for their structural properties. For instance, Milling et al. (2009) explored the synthesis and structure of arylpyran normal, pseudodiacids, revealing insights into complementary hydrogen bonds and their chain-forming capabilities in crystal structures (Milling, Cooley, Liskin, & Valente, 2009).
Chemical Properties and Biological Activities
- Analgesic and Anti-Inflammatory Properties : Research by Gülcan et al. (2003) on 2-Oxo-3H-benzoxazole derivatives, a class related to the compound , showed a broad range of biological properties including analgesic and anti-inflammatory activities (Gülcan et al., 2003).
- StereoSelective Synthesis of Novel Heterocycles : Bilokin & Gella (1998) focused on the stereoselective synthesis of novel heterocycles, including hexahydro-2H-indazole, highlighting its importance in creating biologically active compounds (Bilokin & Gella, 1998).
- Development of Anti-inflammatory Agents : Nasr & Said (2003) synthesized derivatives of hexahydro-2H-indazole, demonstrating their potential as anti-inflammatory agents (Nasr & Said, 2003).
Applications in Material Science
- Coordination Polymers and Structural Engineering : Du et al. (2008) investigated mixed-ligand coordination complexes incorporating benzenecarboxylic acid derivatives, showing the impact of substituents on engineering coordination arrays, relevant for materials science (Du, Zhang, You, & Zhao, 2008).
Miscellaneous Applications
- Corrosion Inhibition : Saady et al. (2018) studied indanone derivatives, including 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, for their application in corrosion inhibition in steel, demonstrating the potential of such compounds in industrial applications (Saady et al., 2018).
Propriétés
IUPAC Name |
3-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-11-6-1-2-7-12(11)15-16(13)10-5-3-4-9(8-10)14(18)19/h3-5,8,15H,1-2,6-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKHNSAMPGZHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187514 |
Source


|
| Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid | |
CAS RN |
885949-86-0 |
Source


|
| Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)






